Cyclohexyldimethylsilane belongs to the category of silanes, which are compounds containing silicon atoms bonded to carbon and hydrogen atoms. It can be classified as an organosilicon compound due to the presence of carbon-silicon bonds. The compound is often utilized in materials science, polymer chemistry, and surface modification applications.
The synthesis of cyclohexyldimethylsilane can be achieved through various methods, with one notable approach being a solvent-free one-step reaction involving cyclohexane halides and methyl dimethoxy silane. This method utilizes magnesium powder as a reducing agent and operates under nitrogen protection to prevent oxidation.
This method has been noted for its simplicity and high yield, making it suitable for industrial production.
Cyclohexyldimethylsilane has a molecular formula of CHOSi. The structure consists of a cyclohexyl group (CH) bonded to a silicon atom that is further bonded to two methyl groups (CH).
Computational studies using density functional theory may provide deeper insights into the electronic structure and reactivity of cyclohexyldimethylsilane.
Cyclohexyldimethylsilane can participate in various chemical reactions typical of organosilicon compounds:
These reactions are essential for synthesizing more complex silicon-based materials used in coatings, adhesives, and sealants.
The mechanism of action for cyclohexyldimethylsilane primarily involves its reactivity due to the silicon atom's electrophilic nature. In hydrolysis reactions, water acts as a nucleophile attacking the silicon center:
This mechanism underlies many applications in silicone chemistry, particularly in creating durable silicone elastomers and resins.
Cyclohexyldimethylsilane exhibits several notable physical and chemical properties:
These properties make it suitable for use in various applications ranging from coatings to sealants.
Cyclohexyldimethylsilane finds numerous applications across different fields:
Cyclohexyldimethoxysilane (CHMDS; systematic name: cyclohexyl(methyl)dimethoxysilane), with the molecular formula C₉H₂₀O₂Si, is an organosilicon compound characterized by a cyclohexyl group attached to a silicon atom alongside one methyl group and two methoxy substituents. This molecular architecture confers distinctive reactivity patterns that facilitate its utility in industrial catalysis and materials science. The silicon center adopts a tetrahedral geometry, with the cyclohexyl group providing significant steric bulk that influences both its chemical behavior and applications. CHMDS typically presents as a colorless to pale yellow liquid with a density range of 0.94–0.95 g/cm³ and a boiling point between 196–198°C [4] [8]. Its refractive index (n²⁵D) falls within 1.436–1.440, consistent with alkylalkoxysilanes [4] [6]. Commercial specifications require ≥99.0% purity, with tightly controlled methanol (≤0.1%) and moisture (≤0.01%) content to prevent premature hydrolysis [4].
CHMDS serves primarily as a molecular modifier in polymerization catalysis, where its steric and electronic properties enable precise control over polymer microstructure. The compound’s industrial significance stems from the synergy between the electron-donating cyclohexyl group and the hydrolytically sensitive dimethoxy sites, allowing simultaneous interaction with catalytic active centers and inorganic substrates [8] [9].
Table 1: Fundamental Physicochemical Properties of CHMDS
Property | Value/Range | Measurement Conditions |
---|---|---|
Molecular Formula | C₉H₂₀O₂Si | - |
Molecular Weight | 188.34 g/mol | - |
Boiling Point | 196–198°C | At 1 atm |
Density | 0.942–0.947 g/cm³ | 25°C |
Refractive Index (n²⁵D) | 1.4360–1.4380 | 25°C |
Purity (Commercial Grade) | ≥99.0% | GC analysis |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1